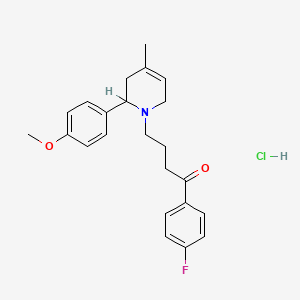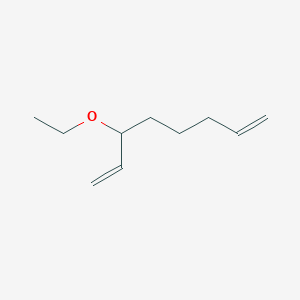
3-Ethoxyocta-1,7-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethoxyocta-1,7-diene is an organic compound with the molecular formula C10H18O. It is a member of the diene family, characterized by the presence of two double bonds in its structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Ethoxyocta-1,7-diene can be synthesized through several methods. One common approach involves the reaction of ethanol with butadiene under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where ethanol and butadiene are reacted in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethoxyocta-1,7-diene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of epoxides or other oxygenated products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of saturated hydrocarbons.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reaction conditions, such as temperature and solvent, are chosen based on the desired transformation .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield epoxides, while reduction may produce saturated hydrocarbons .
Applications De Recherche Scientifique
3-Ethoxyocta-1,7-diene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of polymers and other materials with specific properties .
Mécanisme D'action
The mechanism of action of 3-Ethoxyocta-1,7-diene involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound may interact with oxidizing agents to form epoxides. The exact mechanism depends on the specific reaction and conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-Ethoxyocta-1,7-diene include other dienes such as 1,7-octadiene and 1,3-butadiene. These compounds share similar structural features but differ in their chemical properties and reactivity .
Uniqueness
This functional group can participate in various chemical reactions, making the compound versatile in organic synthesis .
Propriétés
Numéro CAS |
30566-41-7 |
|---|---|
Formule moléculaire |
C10H18O |
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
3-ethoxyocta-1,7-diene |
InChI |
InChI=1S/C10H18O/c1-4-7-8-9-10(5-2)11-6-3/h4-5,10H,1-2,6-9H2,3H3 |
Clé InChI |
HSTYWJHTCYZHAG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(CCCC=C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


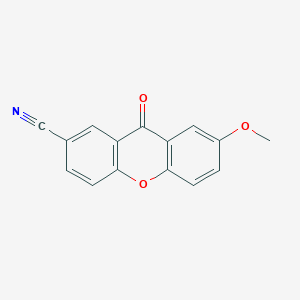
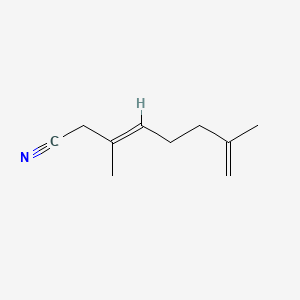
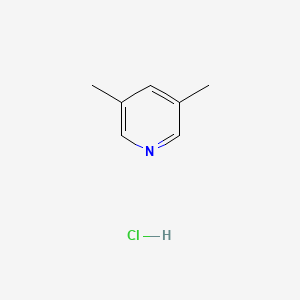
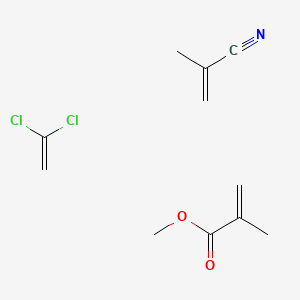
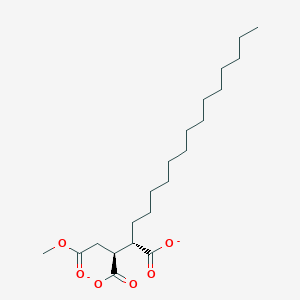

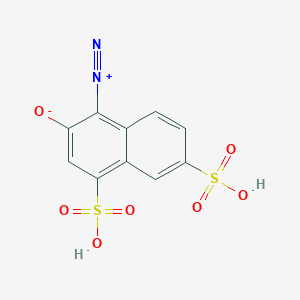
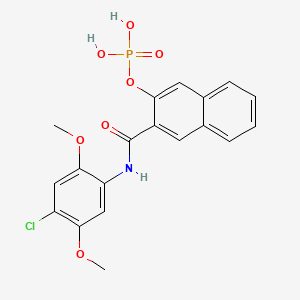

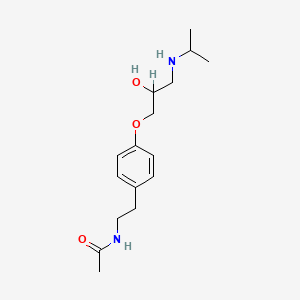
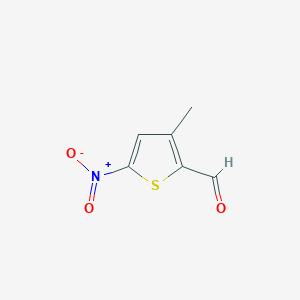
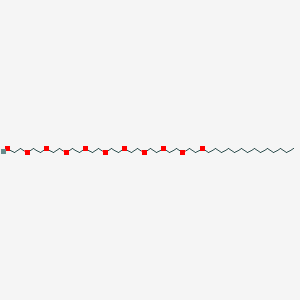
![(2Z,16Z)-22-oxa-5,10,14-triazapentacyclo[16.9.2.110,14.01,23.021,28]triaconta-2,16,18(29),19,21(28)-pentaene-4,15,25-trione](/img/structure/B14681124.png)
